molecular formula C18H19BrN2 B12474990 4-bromo-2-methyl-N-{(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}aniline

4-bromo-2-methyl-N-{(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}aniline

Cat. No.: B12474990
M. Wt: 343.3 g/mol
InChI Key: CZRBLKNOIOKBDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-2-methyl-N-{(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}aniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a bromine atom, a methyl group, and a pyrrolidinyl-substituted phenyl group attached to the aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-methyl-N-{(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}aniline typically involves a multi-step process. One common method includes the following steps:

    Bromination: The starting material, 2-methylaniline, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 4-position.

    Condensation: The brominated intermediate is then subjected to a condensation reaction with 4-(pyrrolidin-1-yl)benzaldehyde in the presence of a suitable catalyst, such as acetic acid, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-methyl-N-{(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}aniline can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Condensation Reactions: The aniline group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted aniline derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

4-bromo-2-methyl-N-{(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}aniline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-bromo-2-methyl-N-{(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-4-methylaniline: A similar compound with a bromine atom and a methyl group but lacking the pyrrolidinyl-substituted phenyl group.

    4-bromo-2-methyl-N-{(E)-[4-(dimethylamino)phenyl]methylidene}aniline: A compound with a similar structure but with a dimethylamino group instead of the pyrrolidinyl group.

Uniqueness

4-bromo-2-methyl-N-{(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}aniline is unique due to the presence of the pyrrolidinyl-substituted phenyl group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall activity in various applications.

Properties

Molecular Formula

C18H19BrN2

Molecular Weight

343.3 g/mol

IUPAC Name

N-(4-bromo-2-methylphenyl)-1-(4-pyrrolidin-1-ylphenyl)methanimine

InChI

InChI=1S/C18H19BrN2/c1-14-12-16(19)6-9-18(14)20-13-15-4-7-17(8-5-15)21-10-2-3-11-21/h4-9,12-13H,2-3,10-11H2,1H3

InChI Key

CZRBLKNOIOKBDK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)N=CC2=CC=C(C=C2)N3CCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.